4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with a suitable thiol compound to introduce the thioether linkage. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol, facilitating the nucleophilic attack on the benzotriazine ring. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters or amides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the design of haptens for the development of monoclonal antibodies.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves its ability to react with free amine groups of proteins, forming stable conjugates. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which can form amide bonds with amine groups. The compound can be used to create haptens that elicit an immune response when conjugated to carrier proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,2,3-benzotriazine: The parent compound without the thioether and carboxyl modifications.
3-Mercaptopropionic acid: A similar compound with a thiol group instead of the benzotriazine ring.
Benzotriazole: A structurally related compound with different functional groups
Uniqueness
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is unique due to its combination of a benzotriazine ring, thioether linkage, and carboxyl group, which allows it to form stable conjugates with proteins and be used in antigen design .
Eigenschaften
Molekularformel |
C11H11N3O3S |
---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H11N3O3S/c15-10(16)5-6-18-7-14-11(17)8-3-1-2-4-9(8)12-13-14/h1-4H,5-7H2,(H,15,16) |
InChI-Schlüssel |
IJYMTTGJQIASLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.